

Extending the lifespan of an HA130 cartridge during research

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Compound of Interest		
Compound Name:	HA130	
Cat. No.:	B10762147	Get Quote

Technical Support Center: HA130 Hemoperfusion Cartridge

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the use of the **HA130** hemoperfusion cartridge in a clinical research setting. The focus is on ensuring effective single-use performance and troubleshooting potential issues during a hemoperfusion session.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the **HA130** cartridge in a research context?

A1: The **HA130** disposable hemoperfusion cartridge is designed for the removal of middle-to-large molecular weight uremic toxins and protein-bound toxins from the blood.[1][2] In a research setting, it is primarily used in clinical studies involving patients with end-stage renal disease (ESRD) to investigate the impact of removing these toxins on various clinical outcomes.[1]

Q2: Can the **HA130** cartridge be reused for multiple experiments?

A2: No, the **HA130** cartridge is a single-use medical device and should not be reused. Reuse can lead to contamination, reduced efficacy, and potential adverse events for the patient.

Q3: What is the mechanism of action of the **HA130** cartridge?







A3: The **HA130** cartridge contains neutral macroporous resin beads made of a styrene-divinylbenzene copolymer.[3] These beads have a high surface area and function by adsorbing toxins from the blood as it passes through the cartridge. This process is known as hemoperfusion.[1]

Q4: What types of toxins can the **HA130** cartridge remove?

A4: The **HA130** cartridge is effective at removing a range of uremic toxins, including:

- Middle molecules: such as β2-microglobulin (β2-MG) and parathyroid hormone (PTH).
- Protein-bound uremic toxins (PBUTs): such as indoxyl sulfate (IS) and p-cresyl sulfate (PCS).
- Inflammatory mediators: including cytokines like IL-6 and TNF-α.

Q5: What are the typical blood flow rates and treatment durations for a research protocol involving the **HA130** cartridge?

A5: In clinical studies, typical blood flow rates range from 200 to 250 mL/min. A hemoperfusion session with the **HA130** cartridge is often performed for 2 to 4 hours, usually in combination with hemodialysis.

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause(s)	Recommended Action(s)
Reduced Toxin Removal Efficiency	- Improper priming of the cartridge, leading to air bubbles Clotting within the extracorporeal circuit Inadequate anticoagulation Cartridge saturation.	- Ensure thorough priming according to the protocol to remove all air Visually inspect the circuit for clots. If clotting is observed, the session may need to be discontinued Verify that the anticoagulation protocol is being followed correctly Consider the duration of the session; prolonged use can lead to saturation.
Hypotension (Low Blood Pressure) During Session	- Patient's underlying clinical condition Vasodilation caused by the extracorporeal circuit.	- Monitor the patient's blood pressure closely throughout the session Adjust the ultrafiltration rate if necessary Follow institutional protocols for managing hypotension.
Dizziness or Discomfort Reported by Patient	- Hypotension Reaction to the extracorporeal circuit.	- Immediately assess the patient's vital signs Pause or stop the session if symptoms are severe Report the event according to the clinical trial protocol.
Air Embolism	- Incomplete de-aeration during priming Loose connections in the extracorporeal circuit.	- Immediately clamp the bloodlines and stop the blood pump Position the patient according to institutional protocol for air embolism Provide supplemental oxygen and notify the responsible physician immediately. This is a medical emergency.



Quantitative Data on Toxin Removal

The following tables summarize the reported reduction ratios of various uremic toxins after a single session of hemoperfusion with the **HA130** cartridge combined with hemodialysis (HD) or hemodiafiltration (HDF).

Table 1: Protein-Bound Uremic Toxin Removal

Uremic Toxin	Treatment Group	Reduction Ratio (%)	p-value	Reference
Indoxyl Sulfate (IS)	HAHD	46.9	0.044 (vs. HDF)	
HDF	31.8			
p-Cresyl Sulfate (PCS)	HAHD	44.6	0.003 (vs. HDF)	_
HDF	31.4			_
Carboxymethylly sine (CML)	HF-HD + Hemoadsorption	64.7 (corrected)	0.045 (vs. HF- HD alone)	
HF-HD alone	39.3 (corrected)			

HAHD: Hemoadsorption combined with Hemodialysis; HDF: Hemodiafiltration; HF-HD: High-Flux Hemodialysis.

Table 2: Middle Molecule Removal

Uremic Toxin	Treatment Group	Pre-treatment Level	Post-treatment Level	Reference
β2-Microglobulin (β2-MG)	LFHD + HA130 (1 year)	44.6 ± 14.5 mg/L	37.1 ± 11.1 mg/L	
Intact Parathyroid Hormone (iPTH)	LFHD + HA130 (1 year)	417.58 pg/mL	327.34 pg/mL	-



LFHD: Low-Flux Hemodialysis.

Experimental Protocols

Protocol 1: Standard HA130 Hemoperfusion Session in Conjunction with Hemodialysis

1. Objective: To evaluate the efficacy of a single **HA130** hemoperfusion session in reducing the levels of target uremic toxins.

2. Materials:

- HA130 disposable hemoperfusion cartridge
- · Hemodialysis machine and appropriate dialyzer
- Extracorporeal blood circuit tubing
- Sterile 0.9% saline solution
- Anticoagulant (e.g., heparin) as per protocol
- Blood sampling supplies

3. Methodology:

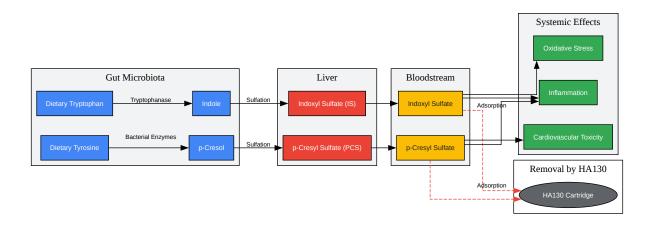
- Patient Preparation: Ensure the patient has provided informed consent and establish vascular access.
- Circuit Assembly: Assemble the extracorporeal circuit, placing the HA130 cartridge in series before the dialyzer.
- Priming:
- Flush the entire circuit, including the **HA130** cartridge and dialyzer, with sterile 0.9% saline to remove any residual air and manufacturing residues.
- Gently tap the cartridge to dislodge any air bubbles.
- Anticoagulation: Administer the prescribed anticoagulant according to the study protocol.
- Initiation of Hemoperfusion:
- Connect the circuit to the patient's vascular access.
- Initiate blood flow at the prescribed rate (e.g., 200-250 mL/min).
- Set the hemodialysis machine parameters as per the protocol (e.g., dialysate flow rate, temperature).



- Blood Sampling:
- Collect a pre-treatment blood sample from the arterial line immediately before the start of the session.
- Collect a post-treatment blood sample from the arterial line at the end of the session.
- Monitoring: Continuously monitor the patient's vital signs and the status of the extracorporeal circuit throughout the session.
- · Termination of Session:
- At the end of the prescribed duration, rinse back the blood from the circuit to the patient using sterile saline.
- Disconnect the patient and provide appropriate post-treatment care.
- Sample Processing: Process the collected blood samples according to the laboratory protocol for the analysis of target uremic toxins.

Visualizations Signaling Pathway of Uremic Toxin Generation and Action



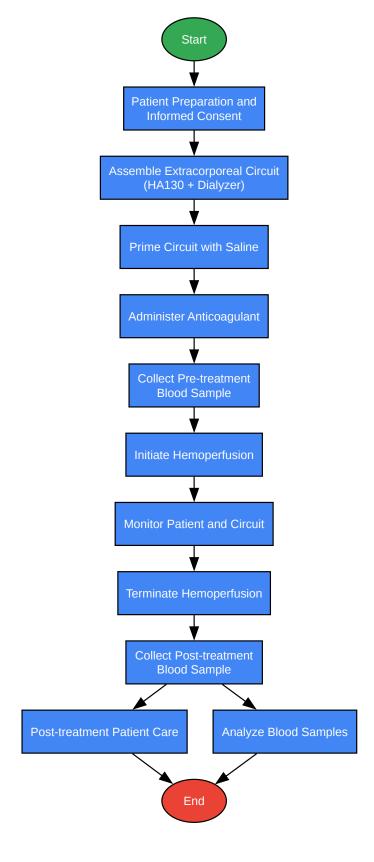


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Caption: Generation of uremic toxins and their removal by the **HA130** cartridge.

Experimental Workflow for HA130 Hemoperfusion





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